Di-p-Tolyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUDEAUQZKPAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233262 | |

| Record name | Phosphoric acid bis(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-24-3 | |

| Record name | Phosphoric acid, bis(4-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid bis(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Di-p-Tolyl Phosphate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-p-tolyl phosphate (B84403), focusing on its chemical structure, properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this organophosphate compound.

Chemical Structure and Identification

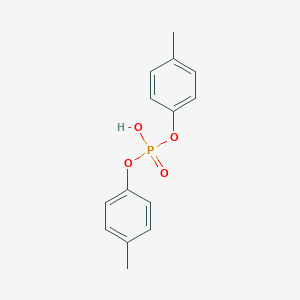

Di-p-tolyl phosphate, more formally known as di-p-tolyl hydrogen phosphate, is an organophosphate compound. It consists of a central phosphate group bonded to two p-tolyl groups via ester linkages, with one remaining hydroxyl group. The "p" (para) designation indicates that the methyl group on each aromatic ring is positioned opposite to the oxygen atom of the phosphate ester.

The unambiguous identification of this compound is crucial, as the term can sometimes be confused with related triaryl phosphates in commercial products. The key identifiers for di-p-tolyl hydrogen phosphate are provided in the table below.

Table 1: Chemical Identifiers for Di-p-tolyl Hydrogen Phosphate

| Identifier | Value | Citation |

| IUPAC Name | Bis(4-methylphenyl) hydrogen phosphate | |

| CAS Number | 843-24-3 | [1] |

| Molecular Formula | C₁₄H₁₅O₄P | [1] |

| Molecular Weight | 278.24 g/mol | [1] |

| Synonyms | Di-p-tolyl hydrogen phosphate, Bis(4-methylphenyl) Phosphate, Di-p-cresyl hydrogen phosphate | [1] |

Physicochemical Properties

Di-p-tolyl hydrogen phosphate is typically a white to off-white solid.[1] Like many diaryl phosphates, it is sparingly soluble in water but exhibits good solubility in many organic solvents. Detailed quantitative data on its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Di-p-tolyl Hydrogen Phosphate

| Property | Value | Citation |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Shipping Conditions | Ambient | [1] |

Synthesis and Purification

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: formation of a diaryl phosphoryl chloride intermediate, followed by hydrolysis to the diaryl hydrogen phosphate.

Caption: General workflow for the synthesis of di-p-tolyl hydrogen phosphate.

Experimental Protocol (Generalized)

Materials:

-

p-Cresol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

-

Base (e.g., pyridine, triethylamine)

-

Water

-

Hydrochloric acid (for workup)

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Solvents for recrystallization or chromatography

Procedure:

-

Phosphorylation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve two equivalents of p-cresol in an anhydrous aprotic solvent. Cool the solution in an ice bath. To this, add one equivalent of phosphorus oxychloride dropwise, followed by the slow addition of a base to scavenge the HCl byproduct. Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid to remove the base, followed by washes with water and brine.[4] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Hydrolysis: The crude diaryl phosphoryl chloride intermediate is then subjected to hydrolysis. This can be achieved by treatment with water, sometimes with gentle heating, to yield the desired di-p-tolyl hydrogen phosphate.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica (B1680970) gel.[4][5] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is commonly used.[5]

Spectral Data

Accurate characterization of di-p-tolyl hydrogen phosphate relies on various spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous organophosphorus compounds.[6][7][8][9][10][11][12]

Table 3: Expected Spectroscopic Data for Di-p-tolyl Hydrogen Phosphate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the tolyl groups (typically in the range of 7-8 ppm), a signal for the methyl protons (around 2.3 ppm), and a broad singlet for the acidic P-OH proton. |

| ¹³C NMR | Resonances for the aromatic carbons (120-150 ppm), with the carbon attached to the phosphate ester showing coupling to the phosphorus atom, and a signal for the methyl carbon (around 21 ppm).[9] |

| ³¹P NMR | A single resonance in the phosphate ester region. The chemical shift is highly dependent on the solvent and pH but is expected to be in a different region than the corresponding triester.[6][7][10][11][12] |

| IR Spectroscopy | Characteristic absorption bands for P=O stretching (around 1200-1300 cm⁻¹), P-O-C stretching (around 900-1100 cm⁻¹), O-H stretching (broad band), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns involving the loss of tolyl groups. |

Biological Significance and Applications

The primary interest in this compound from a drug development and toxicology perspective stems from its role as a metabolite of tricresyl phosphate (TCP).[13] TCP is a widely used flame retardant and plasticizer, and its neurotoxic effects, particularly those of the ortho-isomer (tri-o-cresyl phosphate, TOCP), are well-documented.[14][15][16][17]

Metabolic Pathway

Tricresyl phosphate undergoes metabolism in the liver by cytochrome P450 enzymes. One of the key metabolic pathways is dearylation, which involves the removal of one of the cresyl groups to form a diaryl hydrogen phosphate.[13][18] In the case of tri-p-cresyl phosphate, this results in the formation of di-p-tolyl hydrogen phosphate.

Caption: Metabolic conversion of tri-p-cresyl phosphate to di-p-tolyl hydrogen phosphate.

Toxicological Implications and Enzyme Inhibition

The neurotoxicity of certain tricresyl phosphate isomers is attributed to a metabolic activation process that forms a cyclic phosphate intermediate, which then inhibits neuropathy target esterase (NTE).[14][16] While the primary toxic species is derived from the ortho-isomer, the formation and biological activity of metabolites like di-p-tolyl hydrogen phosphate are of interest in understanding the overall toxicological profile of TCP mixtures.

Organophosphates as a class are known to inhibit serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19][20][21][22][23] Inhibition of these enzymes is a key mechanism of action for many pesticides and nerve agents, and is also a therapeutic strategy in the treatment of Alzheimer's disease. While direct studies on the inhibition of AChE or BChE by di-p-tolyl hydrogen phosphate are not available in the searched literature, related diaryl and dialkyl phosphates have been shown to be inhibitors of these enzymes. This suggests that di-p-tolyl hydrogen phosphate could potentially have similar activity, a hypothesis that warrants further investigation.

Conclusion

Di-p-tolyl hydrogen phosphate is a significant metabolite of the widely used industrial chemical, tri-p-cresyl phosphate. Understanding its chemical properties, synthesis, and biological interactions is crucial for assessing the toxicology of its parent compound and for exploring potential off-target effects. For drug development professionals, the potential for this class of compounds to interact with key enzymes like cholinesterases highlights the importance of considering the metabolic fate and activity of organophosphate compounds. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by di-p-tolyl hydrogen phosphate.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jeol.com [jeol.com]

- 10. diphenyl tolyl phosphate [webbook.nist.gov]

- 11. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

- 14. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 15. scholars.unh.edu [scholars.unh.edu]

- 16. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organophosphorus-induced delayed neurotoxicity: a comparative study of the effects of tri-ortho-tolyl phosphate and triphenyl phosphite on the central nervous system of the Japanese quail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Disposition, elimination, and metabolism of tri-o-cresyl phosphate following daily oral administration in Fischer 344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Di-p-Tolyl phosphate from p-cresol

An In-depth Technical Guide to the Synthesis of Di-p-Tolyl Phosphate (B84403) from p-Cresol (B1678582)

This technical guide provides a comprehensive overview of a laboratory-scale synthesis of di-p-tolyl phosphate, a diaryl phosphate ester, using p-cresol as the starting material. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Diaryl phosphates are a significant class of organophosphorus compounds with applications ranging from flame retardants and plasticizers to intermediates in the synthesis of pharmaceuticals and other fine chemicals. This compound is a specific diaryl phosphate derived from p-cresol (4-methylphenol), a readily available starting material. The synthesis involves the formation of a phosphate ester linkage between two p-cresol molecules and a central phosphorus atom. This guide details a common and effective method for this phosphorylation reaction.

Synthesis Pathway

The synthesis of this compound from p-cresol can be achieved through the phosphorylation of the phenolic hydroxyl group. A simple and efficient method involves the use of a mixture of phosphorus pentoxide (P₂O₅) and triethyl phosphate, which serves as both a reagent and a solvent.[1] The overall reaction transforms two equivalents of p-cresol into the desired diaryl phosphate product.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the primary reactant and product. Yields for this type of phosphorylation can vary but are generally good.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) |

| p-Cresol | C₇H₈O | 108.14 | N/A |

| This compound | C₁₄H₁₅O₄P | 278.24[2] | 46 - 81[1] |

Experimental Protocol

This protocol is based on a general method for the phosphorylation of phenols.[1] Researchers should adapt the procedure based on laboratory safety standards and specific experimental goals.

Materials and Reagents:

-

p-Cresol (4-methylphenol)

-

Phosphorus pentoxide (P₂O₅)

-

Triethyl phosphate

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297) (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethyl phosphate (4.0 g) and phosphorus pentoxide (1.0 g).

-

Heating: Heat the mixture to 120°C with stirring to ensure a homogeneous solution.

-

Addition of p-Cresol: Slowly add p-cresol (5 mmol) to the heated mixture.

-

Reaction: Maintain the reaction mixture at 120°C and continue stirring. The reaction time can vary; it is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified using column chromatography on silica (B1680970) gel if necessary.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons of the tolyl groups.[3]

Process Visualization

The overall workflow from reaction setup to final product characterization is outlined below.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to Di-p-Tolyl Phosphate

This guide provides a detailed overview of di-p-tolyl phosphate (B84403), a significant organophosphate compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering key data, experimental protocols, and logical workflows.

Core Properties of Di-p-Tolyl Phosphate

This compound is an organic phosphate compound notable for its use as a flame retardant and lubricant.[1] It presents as a white crystalline solid and is soluble in organic solvents like toluene (B28343).[1]

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅O₄P |

| Molar Mass | 278.24 g/mol [1] |

| CAS Number | 843-24-3[1] |

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established organophosphate synthesis methodologies.

Objective: To synthesize this compound by reacting p-cresol (B1678582) with phosphorus oxychloride.

Materials:

-

p-Cresol (99%)

-

Phosphorus oxychloride (POCl₃) (99%)

-

Pyridine (B92270) (anhydrous, 99.8%)

-

Toluene (anhydrous, 99.8%)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The entire apparatus is flame-dried and placed under an inert nitrogen atmosphere.

-

Reagent Preparation: 21.6 g (0.2 mol) of p-cresol is dissolved in 150 mL of anhydrous toluene within the reaction flask. 16.6 mL (0.21 mol) of anhydrous pyridine is added as a base to scavenge the HCl byproduct.

-

Phosphorylation: The solution is cooled to 0°C using an ice bath. 9.1 mL (0.1 mol) of phosphorus oxychloride is added dropwise from the dropping funnel over a period of 60 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to 60°C for 3 hours to ensure the reaction goes to completion.

-

Work-up: The mixture is cooled to room temperature. The pyridinium (B92312) hydrochloride salt is filtered off. The filtrate is washed sequentially with 100 mL of 1 M HCl, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then recrystallized from an ethanol/water mixture to yield pure this compound as a white crystalline solid.

-

Characterization: The final product is characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Synthetic workflow for this compound.

Caption: Hypothetical signaling pathway interaction.

References

An In-depth Technical Guide to the Physical Properties of Solid Di-p-Tolyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid di-p-tolyl phosphate (B84403). The information is curated for researchers, scientists, and professionals in drug development who require accurate data for experimental design, material handling, and theoretical modeling. This document presents quantitative data in a structured format, details experimental methodologies for property determination, and includes a schematic for a typical synthesis workflow.

Core Physical and Chemical Properties

Di-p-tolyl phosphate, also known as bis(4-methylphenyl) hydrogen phosphate, is an organophosphate compound with the chemical formula C₁₄H₁₅O₄P.[1][2] At standard conditions, it exists as a white to off-white crystalline solid.[1][2]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of solid this compound.

| Property | Value | Notes |

| Chemical Formula | C₁₄H₁₅O₄P | [1][2] |

| Molecular Weight | 278.24 g/mol | [1] |

| CAS Number | 843-24-3 | [1][2][3] |

| Appearance | White to Off-White Crystalline Solid | [1][2] |

| Melting Point | 60-65 °C | [2] |

| Solubility | Soluble in organic solvents such as toluene (B28343) and ether.[2] | Quantitative data in common solvents is not readily available. |

| Density | Data not available in cited literature. | |

| Storage | 2-8°C in a refrigerator.[1] |

Experimental Protocols

The determination of the physical properties of solid organic compounds like this compound relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as a temperature range from the initial to the complete melting of the material.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath with a controlled heating rate and a thermometer or temperature probe.

-

Measurement: The capillary tube is placed in the apparatus and heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the solid first begins to melt (T₁) and the temperature at which the last of the solid melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

This protocol outlines a general method for assessing the solubility of a solid compound in various solvents.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, toluene, ether) is added to each test tube.

-

Agitation: The test tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. The process can be repeated with increasing amounts of solvent to gain a semi-quantitative understanding.

Mandatory Visualization

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of Di-p-Tolyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-tolyl phosphate (B84403) is an organophosphate compound with the chemical formula (CH₃C₆H₄O)₂(HO)PO. As a member of the diaryl phosphate family, it finds applications in various chemical syntheses and industrial processes, including as a plasticizer and flame retardant.[1] A thorough understanding of its solubility in organic solvents is crucial for its effective use in synthesis, formulation, and various applications within drug development and materials science. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Qualitative Solubility Profile

Di-p-tolyl phosphate is a white crystalline solid.[1] General observations from available literature indicate that it is soluble in a range of organic solvents, particularly those with moderate to low polarity. It is reported to be soluble in aromatic hydrocarbons and ethers.[1] One source specifies its solubility in most organic solvents, with the notable exception of glycerol.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | This compound Solubility | p-Cresyl Diphenyl Phosphate Solubility (g/L) @ 25°C[2] |

| Toluene | C₇H₈ | 2.4 | Soluble[1] | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Soluble[1] | Data not available |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble | Data not available |

| Methanol | CH₃OH | 5.1 | Slightly Soluble | 299.13[2] |

| Ethanol | C₂H₅OH | 4.3 | Data not available | 273.58[2] |

| Acetone | (CH₃)₂CO | 5.1 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data not available | Data not available |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass to determine the concentration of a saturated solution.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, Methanol, Acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible membrane)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtered solution.

-

Experimental Workflow for Solubility Determination

The logical progression of steps for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, its qualitative profile and the data for analogous compounds suggest good solubility in a variety of common organic solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust method for determining precise solubility values tailored to their specific solvent systems and experimental conditions. This foundational data is essential for the successful formulation, synthesis, and application of this compound in their respective fields.

References

Spectroscopic Profile of Di-p-Tolyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Di-p-Tolyl phosphate (B84403). Due to the limited availability of direct experimental data for Di-p-Tolyl phosphate, this document leverages spectroscopic data from structurally related compounds, including Phenyl di(p-tolyl) phosphate, Diphenyl p-tolyl phosphate, and Tri-m-tolyl phosphate, to infer and present the expected spectroscopic profile. This guide includes tabulated summaries of anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such spectra for organophosphate compounds are also provided. Furthermore, a logical workflow for the spectroscopic analysis of this compound is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization of organophosphorus compounds.

Introduction

This compound is an organophosphate ester of significant interest in various chemical and pharmaceutical research areas. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide consolidates predicted and inferred spectroscopic data based on the analysis of closely related analogs.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are inferred from data available for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.00 | Multiplet | 8H | Aromatic protons (AA'BB' system) |

| ~2.35 | Singlet | 6H | Methyl protons (-CH₃) |

| Broad Singlet | 1H | Hydroxyl proton (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-O (Aromatic) |

| ~138 | C-CH₃ (Aromatic) |

| ~130 | CH (Aromatic) |

| ~120 | CH (Aromatic) |

| ~21 | -CH₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| -5 to -15 | Singlet |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1500 | Strong | Aromatic C=C Stretch |

| ~1300-1200 | Strong | P=O Stretch |

| ~1050-950 | Strong | P-O-C (Aryl) Stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 278 | High | [M]⁺ (Molecular Ion) |

| 185 | Medium | [M - C₇H₇O]⁺ |

| 171 | Medium | [M - C₇H₇O - CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for organophosphate compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

ATR (Attenuated Total Reflectance) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Spectrum Acquisition:

-

Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

EI-MS Protocol:

-

Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

ESI-MS Protocol:

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable ionization and a good signal.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Di-p-Tolyl Phosphate: A Comprehensive Technical Guide

An In-depth Whitepaper on the Discovery, History, Synthesis, and Biological Interactions of Di-p-Tolyl Phosphate (B84403) for Researchers, Scientists, and Drug Development Professionals.

Abstract

Di-p-tolyl phosphate is an organophosphate ester that, along with its isomers and related aryl phosphates, has found applications as a flame retardant and plasticizer. This technical guide provides a comprehensive overview of the discovery and history of this class of compounds, detailed physicochemical and spectroscopic data, a plausible experimental protocol for its synthesis, and an exploration of its potential biological signaling pathway interactions. While specific historical and detailed experimental data for this compound are sparse in the literature, this guide consolidates available information and provides context based on closely related and well-studied aryl phosphates.

Discovery and History

The specific discovery of this compound is not well-documented in readily available historical records. However, the broader class of aryl phosphates has a history dating back to the mid-19th century. The synthesis of tricresyl phosphate (TCP), a mixture of isomers, was first reported by Alexander Williamson in 1854.[1][2] This was achieved by reacting phosphorus pentachloride with cresol (B1669610), which is a mixture of ortho-, meta-, and para-methylphenol.[1]

The industrial production and use of aryl phosphates, including those derived from cresol, began in the early 20th century. These compounds were initially utilized as plasticizers for cellulose (B213188) nitrate (B79036) and later for polyvinyl chloride (PVC). Their flame-retardant properties also became highly valued. Modern manufacturing processes for tricresyl phosphates typically involve the reaction of cresol with phosphorus oxychloride or phosphoric acid.[2] Commercial tricresyl phosphate is generally a mixture of isomers, with the highly toxic ortho-isomer content being minimized in modern formulations.[1]

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid.[2] It is soluble in organic solvents such as chloroform (B151607), methanol (B129727), toluene, and ether.[2][3] A summary of its key physicochemical and spectroscopic properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅O₄P | [2] |

| Molecular Weight | 278.24 g/mol | [3] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 60-65 °C | [2] |

| Solubility | Soluble in chloroform (slightly), methanol (slightly), toluene, ether | [2][3] |

| ¹H NMR (CDCl₃, est.) | δ ~7.2 (d, 4H, Ar-H), δ ~7.0 (d, 4H, Ar-H), δ ~2.3 (s, 6H, CH₃) | |

| ¹³C NMR (CDCl₃, est.) | δ ~150 (d), ~138 (s), ~130 (d), ~120 (d), ~21 (s) | |

| ³¹P NMR (CDCl₃, est.) | δ ~ -10 to -20 ppm | |

| **IR (KBr, cm⁻¹) ** | ~3030 (Ar C-H), ~2920 (C-H), ~1280 (P=O), ~1180 (P-O-Ar), ~950 (P-OH) | |

| Mass Spec (EI, m/z) | 278 (M+), 171, 107, 91 |

Note: Estimated spectroscopic data is based on typical values for similar aryl phosphate structures.

Experimental Protocols

3.1. Synthesis of p-Tolyl Phosphorodichloridate

This initial step involves the reaction of p-cresol (B1678582) with phosphorus oxychloride.

-

Materials: p-cresol, phosphorus oxychloride (POCl₃), anhydrous diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, dissolve p-cresol (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction progress can be monitored by TLC or ³¹P NMR.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude p-tolyl phosphorodichloridate.

-

3.2. Synthesis of this compound

This step involves the reaction of the dichloridate intermediate with a second equivalent of p-cresol, followed by hydrolysis.

-

Materials: p-tolyl phosphorodichloridate, p-cresol, triethylamine (B128534) (TEA), anhydrous diethyl ether, water.

-

Procedure:

-

Dissolve the crude p-tolyl phosphorodichloridate (1 equivalent) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

In a separate flask, dissolve p-cresol (1 equivalent) and triethylamine (1 equivalent) in anhydrous diethyl ether.

-

Add the solution of p-cresol and triethylamine dropwise to the stirred solution of the dichloridate at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

The triethylamine hydrochloride salt will precipitate. Filter the reaction mixture to remove the salt.

-

To the filtrate, add a stoichiometric amount of water to hydrolyze the remaining P-Cl bond.

-

Stir the mixture for an additional 2 hours.

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

References

Theoretical Insights into Di-p-Tolyl Phosphate: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive theoretical studies and detailed experimental data specifically for Di-p-Tolyl phosphate (B84403) (CAS 843-24-3) are limited in publicly available scientific literature. The majority of research focuses on structurally related triaryl phosphates. This guide provides a summary of the available information on Di-p-Tolyl phosphate and presents a detailed theoretical and experimental analysis of the closely related and well-documented compound, Diphenyl p-tolyl phosphate (CAS 26444-49-5) , as a representative example. The methodologies and analyses detailed herein are applicable to the study of this compound.

Introduction to this compound and its Analogs

This compound is an organophosphate compound characterized by a central phosphate group attached to two p-tolyl (4-methylphenyl) groups.[1] Like other organophosphate esters, it is of interest for its potential applications and biological activities. Due to the scarcity of detailed research on this compound, this guide will leverage the extensive data available for Diphenyl p-tolyl phosphate to illustrate the principles of theoretical and experimental characterization. Diphenyl p-tolyl phosphate, a triaryl phosphate, serves as a flame retardant and plasticizer.[2] Its environmental fate, biological interactions, and physicochemical properties have been more thoroughly investigated.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and the more extensively studied Diphenyl p-tolyl phosphate is presented below.

Table 1: Physicochemical Properties

| Property | This compound | Diphenyl p-tolyl phosphate |

| CAS Number | 843-24-3[1] | 26444-49-5[2] |

| Molecular Formula | C14H15O4P[1] | C19H17O4P[2] |

| Molecular Weight | 278.24 g/mol [1] | 340.31 g/mol [3] |

| Appearance | White crystalline solid[4] | Colorless to pale yellow transparent liquid[2] |

| Melting Point | 60-65 °C[4] | 18.00 °C[2] |

| Boiling Point | Not Reported | 320.00 °C[2] |

| Density | Not Reported | 1.2362 g/cm³[2] |

| Solubility | Soluble in organic solvents like toluene (B28343) and ether[4] | Generally soluble in organic solvents (ethanol, acetone, chloroform); low solubility in water.[2] |

Note: Some properties for this compound are based on limited sources. For its deuterated form (Di-p-tolyl-phosphate-d14), PubChem reports computed properties such as an XLogP3 of 2.1 and a topological polar surface area of 55.8 Ų.[5]

Synthesis and Experimental Protocols

Synthesis of Diaryl and Triaryl Phosphates

The synthesis of diaryl phosphates like this compound can be achieved by the reaction of p-cresol (B1678582) with a phosphorylating agent. A general method for synthesizing diaryl phosphates involves the reaction of a phenol (B47542) with phosphoric acid in the presence of a catalyst and a dehydrating agent.[6]

A common route for the synthesis of triaryl phosphates such as Diphenyl p-tolyl phosphate involves the reaction of the corresponding phenols (in this case, phenol and p-cresol) with phosphorus oxychloride.

Experimental Protocol: General Synthesis of Diphenyl p-tolyl phosphate

This protocol is adapted from general methods for synthesizing triaryl phosphates.

-

Reaction Setup: A solution of p-toluidine (B81030) and triethylamine (B128534) (in a 1:1 molar ratio) in chloroform (B151607) is added to a solution of diphenyl chlorophosphate in chloroform at 273 K (0 °C).

-

Reaction: The mixture is stirred for 4 hours.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The product is washed with distilled water and recrystallized from a mixture of chloroform and n-heptane at room temperature to yield the purified product.

This is a representative synthesis for a related compound, Diphenyl (p-tolylamido)phosphate, and illustrates a common synthetic strategy.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation of organophosphate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a related compound, Diphenyl (p-tolylamido)phosphate, the following NMR data has been reported:

-

¹H NMR (500.13 MHz, DMSO-d6): δ 2.21 (s, 3H, CH₃), 7.09 (s, 4H, Ar—H), 7.19–7.23 (m, 6H, Ar—H), 7.37–7.40 (m, 4H, Ar—H), 8.70 (d, ²J(P,H) = 10.6 Hz, 1H, NH).[7]

-

¹³C NMR (125.75 MHz, DMSO-d6): δ 20.16 (s, 1C, CH₃), 117.86 (d, ³J(P,C) = 7.7 Hz, 2C, Cortho), 120.05 (d, ³J(P,C) = 4.8 Hz, 4C, Cortho), 125.14 (s), 129.60 (s), 129.87 (s), 130.44 (s), 137.09 (s), 150.11 (d, ²J(P,C) = 6.3 Hz, 2C, Cipso).[7]

Infrared (IR) Spectroscopy

The IR spectrum of Diphenyl (p-tolylamido)phosphate shows characteristic peaks at:

-

3170.6 cm⁻¹ (N-H stretch)

-

1597.2 and 1490.3 cm⁻¹ (aromatic C=C stretch)

-

1229.7 cm⁻¹ (P=O stretch)

-

1175.6 and 974.8 cm⁻¹ (P-O-C stretch)[7]

Table 2: Spectroscopic Data for Diphenyl p-tolyl phosphate and Related Compounds

| Spectroscopic Data | Diphenyl p-tolyl phosphate (Predicted/Typical) | Diphenyl (p-tolylamido)phosphate (Experimental) |

| ¹H NMR (ppm) | Aromatic protons: ~7.0-7.4, Methyl protons: ~2.3 | Aromatic protons: 7.09-7.40, Methyl protons: 2.21, NH proton: 8.70[7] |

| ³¹P NMR (ppm) | Expected in the typical aryl phosphate region | Not Reported |

| IR (cm⁻¹) | P=O stretch: ~1300-1200, P-O-C stretch: ~1200-950, Aromatic C-H stretch: >3000 | P=O stretch: 1229.7, P-O-C stretch: 1175.6, 974.8, NH stretch: 3170.6[7] |

| Mass Spectrometry | Molecular Ion (m/z): 340.0864 | Molecular Ion (m/z): 339.1024 |

Theoretical and Computational Studies

Workflow for Theoretical Analysis of this compound

Caption: A typical workflow for the theoretical analysis of a molecule like this compound.

Biological Activity and Toxicology

This compound may pose health risks, with potential for nervous system and liver damage upon prolonged exposure.[4] Organophosphate esters as a class are known for their interactions with biological systems. For instance, Diphenyl p-tolyl phosphate is studied for its effects on enzymes.[2] The environmental risk of the related cresyl diphenyl phosphate is considered low, although it is toxic to aquatic organisms.[9]

Potential Metabolic Pathway of Triaryl Phosphates

Caption: A generalized metabolic pathway for triaryl phosphates in biological systems.

Conclusion

While a comprehensive theoretical understanding of this compound is currently limited by the available literature, this guide provides a framework for its study based on the analysis of the closely related compound, Diphenyl p-tolyl phosphate. The presented data and methodologies for synthesis, spectroscopic characterization, and computational analysis can be readily adapted to further investigate this compound. Future research focusing on dedicated theoretical and experimental studies of this compound is needed to fully elucidate its properties and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Synthonix, Inc > 26444-49-5 | Diphenyl p-tolyl phosphate [synthonix.com]

- 4. chembk.com [chembk.com]

- 5. Di-p-tolyl-phosphate-d14 | C14H15O4P | CID 139025845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 7. Diphenyl (p-tolylamido)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Di-p-Tolyl Phosphate (CAS 843-24-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Di-p-Tolyl phosphate (B84403) (CAS 843-24-3), a diaryl phosphate that is a metabolite of the widely used industrial chemical, tri-p-cresyl phosphate. This document consolidates available physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its toxicological profile and mechanism of action, with a focus on its implications for neuroscience and drug development research.

Physicochemical Properties

Di-p-Tolyl phosphate is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 843-24-3 | N/A |

| Molecular Formula | C₁₄H₁₅O₄P | [1] |

| Molecular Weight | 278.24 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 60-65 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as toluene (B28343) and ether. Slightly soluble in chloroform (B151607) and methanol. | N/A |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium hydroxide (B78521) (NaOH), dilute solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, dissolve p-cresol (2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Cool the solution in an ice bath and add pyridine (2.0 equivalents) dropwise with stirring.

-

Addition of Phosphorus Oxychloride: While maintaining the temperature at 0-5°C, add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add cold water to quench the reaction.

-

Transfer the mixture to a separatory funnel and add more diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, water, dilute NaOH, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.[3][4][5]

-

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

This compound is primarily of interest to researchers in toxicology and drug development due to its relationship with tricresyl phosphates, a class of organophosphorus compounds known for their neurotoxic effects.[6][7]

Role as a Metabolite

This compound is a known metabolite of tri-p-cresyl phosphate (TpCP), a widely used flame retardant and plasticizer.[1][2] The metabolism of TpCP in vivo leads to the formation of this compound and other derivatives.[6]

Neurotoxicity and Enzyme Inhibition

The neurotoxicity of many organophosphates is attributed to their ability to inhibit key enzymes in the nervous system, primarily acetylcholinesterase (AChE) and neuropathy target esterase (NTE).[7][8][9][10]

-

Neuropathy Target Esterase (NTE) Inhibition: Inhibition and subsequent "aging" of NTE by certain organophosphates are believed to be the initiating events in organophosphate-induced delayed neuropathy (OPIDN), a debilitating condition characterized by paralysis and axonal degeneration.[9][10][16] The ortho-isomers of tricresyl phosphate are particularly potent inhibitors of NTE.[7] As a metabolite of TpCP, the potential for this compound to interact with NTE is a key area for further research.

Proposed Mechanism of Action: Cholinergic Synapse Disruption

Caption: Proposed mechanism of neurotoxicity via acetylcholinesterase inhibition.

Toxicological Data

Toxicological data for this compound is limited. However, data from related compounds and its parent compound provide insights into its potential hazards.

| Data Type | Species | Route | Value | Source |

| LD₅₀ (this compound) | Mouse | Not specified | ~500-600 mg/kg | N/A |

| LD₅₀ (Diphenyl cresyl phosphate) | Rat | Oral | 6,400 mg/kg | [17] |

| LC₅₀ (Diphenyl cresyl phosphate) | Fish (Oryzias latipes) | 96 h | 1.3 mg/L | [17] |

| EC₅₀ (Diphenyl cresyl phosphate) | Daphnia magna | 24 h | 3.7 mg/L | [17] |

| NOEC (Diphenyl cresyl phosphate) | Algae (Selenastrum capricornutum) | Not specified | 0.55 mg/L | [17] |

Note: The LD₅₀ for this compound in mice is an approximate value and should be interpreted with caution. The data for diphenyl cresyl phosphate, a structurally similar compound, is provided for comparative purposes.

Analytical Methods

The analysis of this compound typically involves standard analytical techniques used for organophosphorus compounds.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification and purification of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the P=O and P-O-C bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

General Analytical Workflow

Caption: A generalized workflow for the analysis of this compound.

Conclusion and Future Directions

This compound, as a metabolite of a common industrial chemical, warrants further investigation to fully characterize its biological activity and toxicological profile. For researchers in drug development, its potential as a cholinesterase inhibitor, while not yet quantified, suggests that it could serve as a reference compound in studies of neurotoxicology and the development of antidotes for organophosphate poisoning. Future research should focus on obtaining precise quantitative data for its inhibition of acetylcholinesterase and neuropathy target esterase, as well as exploring its effects on downstream signaling pathways in relevant neuronal models. Such studies will be crucial for a comprehensive understanding of its mechanism of action and its potential impact on human health.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Separation and purification of dolichol and dolichyl phosphate by anion-exchange paper chromatography: application to cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropathy target esterase - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. researchgate.net [researchgate.net]

- 16. Involvement of neuropathy target esterase in tri-ortho-cresyl phosphate-induced testicular spermatogenesis failure and growth inhibition of spermatogonial stem cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to Di-p-Tolyl Phosphate and Its Alternate Names

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-p-Tolyl phosphate (B84403), a significant organophosphate ester, has garnered attention within the scientific community for its diverse applications and biological interactions. This technical guide provides a comprehensive overview of its alternate names, physicochemical properties, synthesis, and analytical methods. Furthermore, it delves into its toxicological profile, with a focus on neurotoxicity, and explores its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key area of interest for drug development professionals. Detailed experimental protocols are provided to facilitate further research and application.

Alternate Names and Identifiers

To ensure clarity and comprehensive understanding, a compilation of alternate names, synonyms, and chemical identifiers for Di-p-Tolyl phosphate is presented below.

| Identifier Type | Value |

| IUPAC Name | bis(4-methylphenyl) hydrogen phosphate |

| CAS Number | 843-24-3 |

| Synonyms | Di-p-tolyl hydrogen phosphate, Bis(4-methylphenyl) phosphate, Phosphoric acid di-p-tolyl ester, p-Tolyl phosphate ((C7H7O)2(HO)PO)[1] |

| Molecular Formula | C14H15O4P |

| Molecular Weight | 278.24 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Appearance | White crystalline solid | |

| Melting Point | 60-65 °C | |

| Boiling Point | 411.5ºC at 760 mmHg | |

| Density | 1.220±0.06 g/cm3 (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as toluene (B28343) and ether; low solubility in water. | |

| Vapor Pressure | 1.54E-07mmHg at 25°C | |

| logP | 4.30 |

Synthesis and Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is outlined below, adapted from established methodologies for the preparation of diaryl phosphates.

Materials:

-

Phosphorus oxychloride (POCl3)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270) (as a base)

-

Anhydrous toluene or dichloromethane (B109758) (as a solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve p-cresol (2.0 equivalents) and a suitable base such as triethylamine or pyridine (2.2 equivalents) in an anhydrous solvent like toluene or dichloromethane.

-

Addition of Phosphorus Oxychloride: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a dilute aqueous solution of hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for the Determination of this compound

This protocol provides a general method for the analysis of this compound in various matrices.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-550

Sample Preparation (General Procedure):

-

Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane, acetone, or hexane) using techniques such as sonication or Soxhlet extraction, depending on the sample matrix.

-

Clean-up: For complex matrices, a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be necessary to remove interferences.

-

Concentration and Reconstitution: Concentrate the extract to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

-

Analysis: Inject an aliquot of the prepared sample into the GC-MS system. Identify this compound based on its retention time and mass spectrum, and quantify using an appropriate internal or external standard.

Toxicological Assessment

In Vitro Neurotoxicity Assessment: Acetylcholinesterase Inhibition Assay

Organophosphates are known for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system. The following protocol, based on the Ellman method, can be used to assess the in vitro inhibitory effect of this compound on AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound at various concentrations (or vehicle control)

-

DTNB solution

-

-

Pre-incubation: Add the AChE solution to the wells and pre-incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine (B1204863) released from the enzymatic hydrolysis of ATCI.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Signaling Pathway Analysis

PPARγ Activation Reporter Gene Assay

Recent studies have suggested that organophosphate esters, including the structurally similar cresyl diphenyl phosphate, can act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in adipogenesis and lipid metabolism.[3] The following protocol describes a reporter gene assay to investigate the potential of this compound to activate PPARγ.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HepG2)

-

A PPARγ expression plasmid (containing the full-length human or mouse PPARγ cDNA)

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene

-

A transfection reagent

-

Cell culture medium and supplements

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

A known PPARγ agonist as a positive control (e.g., rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium until they reach a suitable confluency for transfection.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty expression vector should also be performed.

-

-

Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound, a positive control (rosiglitazone), and a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer compatible with the reporter assay.

-

Measure the reporter gene activity (e.g., luciferase activity using a luminometer) according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration in each well to account for variations in transfection efficiency and cell number. Express the results as fold activation over the vehicle control and determine the EC50 value for this compound.

Logical Relationship of PPARγ Signaling Pathway

The following diagram illustrates the general mechanism of PPARγ activation.

Caption: General mechanism of PPARγ activation by a ligand.

Conclusion

This technical guide provides a foundational resource for researchers and professionals working with this compound. The compilation of its various names and properties, along with detailed experimental protocols for its synthesis, analysis, and biological evaluation, aims to facilitate further investigation into its chemical and toxicological characteristics. The exploration of its potential interaction with the PPARγ signaling pathway opens avenues for research in drug development and molecular toxicology. It is anticipated that this guide will serve as a valuable tool for advancing the scientific understanding of this important organophosphate compound.

References

Di-p-Tolyl Phosphate: A Comprehensive Health and Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for Di-p-Tolyl phosphate (B84403), a member of the organophosphate ester family. Due to the close structural relationship and frequent co-occurrence in commercial products, this guide also addresses related compounds such as Cresyl diphenyl phosphate, which often includes various isomers of tolyl phosphates. This document is intended to serve as a critical resource for professionals working with this compound, offering detailed data on its chemical and physical properties, toxicological profile, and known mechanisms of action.

Chemical and Physical Properties

Di-p-Tolyl phosphate and its related compounds are characterized by their use as flame retardants and plasticizers.[1][2][3] The physical and chemical properties can vary slightly depending on the specific isomer and the purity of the substance. Commercial products are often mixtures of different isomers.[3]

| Property | This compound (CAS: 843-24-3) | Diphenyl p-tolyl phosphate / Cresyl diphenyl phosphate (CAS: 26444-49-5) |

| Molecular Formula | C₁₄H₁₅O₄P[4][5] | C₁₉H₁₇O₄P[6][7] |

| Molecular Weight | 278.24 g/mol [5] | 340.31 g/mol [6] |

| Appearance | Data not consistently available | Colorless to pale yellow transparent oily liquid[3][7] |

| Melting Point | 75 °C[8] | 18.00 °C[7] |

| Boiling Point | Data not available | 320.00 °C[7] |

| Density | Data not available | 1.2362 g/cm³[7] |

| Water Solubility | Low[9] | Low[7] |

| Solubility in Organic Solvents | Soluble in various organic solvents[9] | Soluble in ethanol, acetone, and chloroform[7] |

Toxicological Data

The toxicological profile of this compound and its related compounds is primarily characterized by the effects common to organophosphates. The primary route of toxicity is through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[5][8]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Mouse (male) | Oral | 500 mg/kg | [8] |

| Acute Oral Toxicity (LD50) | Mouse (female) | Oral | 600 mg/kg | [8] |

| Acute Oral Toxicity (LD50) | Rat | Oral | 6,400 mg/kg (for Cresyl diphenyl phosphate) | [10] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg (for Cresyl diphenyl phosphate) | [10] |

GHS Hazard Classification for Cresyl diphenyl phosphate (CAS: 26444-49-5)

-

Acute toxicity, Oral (Category 4) [11]

-

Acute aquatic toxicity (Category 1) [11]

-

Chronic aquatic toxicity (Category 1) [11]

Hazard Statements:

Experimental Protocols

The following are descriptions of standard methodologies used to assess the toxicity of chemical substances like this compound.

Acute Oral Toxicity Testing (Based on OECD Guidelines 401, 420, 423, 425)

The assessment of acute oral toxicity is a fundamental step in characterizing the potential hazards of a substance. Several guidelines from the Organisation for Economic Co-operation and Development (OECD) provide frameworks for these studies.

Principle: A single dose of the test substance is administered to experimental animals (typically rodents) via oral gavage.[10] The animals are then observed for a specified period (usually 14 days) for signs of toxicity and mortality.[10]

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are the preferred species) of a single sex (usually females) are used.[1][10]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature and humidity, and have access to standard laboratory diet and drinking water.[13]

-

Dose Administration: The test substance is administered in graduated doses to different groups of animals.[10] For the Fixed Dose Procedure (OECD 420), doses of 5, 50, 300, and 2000 mg/kg are typically used.[1][8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[8][10]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals (including those that died during the study).[8][10]

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using statistical methods.[10]

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This test provides information on the health hazards likely to arise from short-term dermal exposure to a substance.

Principle: The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits) and held in contact for a 24-hour period.[9][14]

Methodology:

-

Animal Preparation: A day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[14]

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.[14]

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[14]

-

Data Analysis: The LD50 is determined.[9]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a common method to determine the potential of a compound to inhibit the acetylcholinesterase (AChE) enzyme.

Principle: The activity of AChE is measured by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which can be quantified spectrophotometrically at 412 nm.[15][16]

Methodology:

-

Reagents: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).[15]

-